

comparing UK-371804 hydrochloride and amiloride derivatives

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Compound of Interest

Compound Name: UK-371804 hydrochloride

Cat. No.: B2613968

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A Comparative Guide to UK-371804 Hydrochloride and Amiloride Derivatives for Researchers

This guide provides a detailed comparison of **UK-371804 hydrochloride** and various amiloride derivatives, focusing on their mechanisms of action, inhibitory activities, and selectivity profiles. The information is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, cardiovascular disease, and ion channel research.

Introduction

UK-371804 hydrochloride is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] [2] Amiloride is a potassium-sparing diuretic that primarily targets the epithelial sodium channel (ENaC).[1] However, amiloride and its derivatives also exhibit inhibitory activity against other targets, including the Na+/H+ exchanger (NHE) and, notably, uPA.[1][3] This dual activity of amiloride derivatives has sparked interest in their potential as anti-cancer agents.[4][5] This guide presents a comparative analysis of these compounds to aid in the selection of appropriate tools for research and drug discovery.

Mechanism of Action

UK-371804 Hydrochloride: This compound acts as a competitive inhibitor of uPA, binding to its active site and preventing the conversion of plasminogen to plasmin.[2] Plasmin is a broad-spectrum protease that degrades extracellular matrix components, facilitating cancer cell



invasion and metastasis.[1] By inhibiting uPA, UK-371804 effectively blocks this pathological cascade.[2]

Amiloride and its Derivatives: The primary mechanism of amiloride's diuretic effect is the blockade of ENaC in the distal nephron of the kidney.[1] Amiloride and its derivatives also inhibit various isoforms of the Na+/H+ exchanger (NHE), which are involved in regulating intracellular pH and cell volume.[3][6] Furthermore, amiloride exhibits a moderate inhibitory effect on uPA, a "side-activity" that has been exploited in the development of more potent uPA-inhibiting derivatives.[1][7]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 and Ki values) of **UK-371804 hydrochloride** and various amiloride derivatives against their respective targets.

Table 1: Inhibition of Urokinase-Type Plasminogen Activator (uPA)



Compound	Target	IC50	Ki	Selectivity
UK-371804 hydrochloride	uPA	0.89 μM (in human chronic wound fluid)[2][8]	10 nM[1][2]	~4000-fold vs. tPA, ~2700-fold vs. plasmin[8]
Amiloride	uPA	-	7 μM[7]	Highly selective vs. tPA, plasmin, kallikrein, thrombin[2]
6-(pyrimidine)- Amiloride (24)	uPA	175 nM[4][9]	-	-
6- (methoxypyrimidi ne)-Amiloride (26)	uPA	86 nM[4][9]	-	143-fold selective for uPA over NHE-1[4][9]
Ethylisopropylam iloride (EIPA)	uPA	-	~3.5 μM (estimated 2-fold more potent than amiloride)[10]	-
Hexamethylene amiloride (HMA)	uPA	-	~3.5 µM (estimated 2-fold more potent than amiloride)[10]	-

Table 2: Inhibition of Na+/H+ Exchanger (NHE)



Compound	Target	IC50	Ki
Amiloride	NHE-1	3 μM (low Na+) to 1 mM (high Na+)[11]	-
Ethylisopropylamilorid e (EIPA)	NHE-1	-	0.02 μΜ[6]
NHE-2	-	0.5 μM[6]	_
NHE-3	-	2.4 μM[6]	_
NHE-5	-	0.42 μM[6]	
Cariporide (HOE-642)	NHE-1	0.05 μM[12]	-
NHE-2	1000 μM[12]	-	_
NHE-3	3 μM[12]	-	
Zoniporide	NHE-1	14 nM[13]	14 nM
NHE-2	-	2200 nM	_
NHE-3 (rat)	-	220000 nM	
6-(pyrimidine)- Amiloride (24)	NHE-1	266 nM[4][9]	-
5-(morpholino)- Amiloride (29)	NHE-1	129 nM[4][9]	-
5-(1,4-oxazepine)- Amiloride (30)	NHE-1	85 nM[4][9]	-

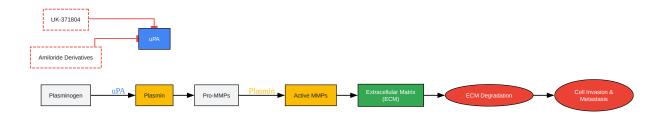
Table 3: Inhibition of Epithelial Sodium Channel (ENaC)



Compound	Target	IC50	Kd
Amiloride	ENaC	0.454 μM (in HBECs) [14], 36.9 nM (in A6 cells)[15], 2.6 μM (δβγ ENaC)[16]	-
Benzamil	ENaC	21.9 nM (in HBECs) [14], 50 nM (in CD PC monolayers)[17], 4.9 nM (in A6 cells)[15]	-
Phenamil	ENaC	400 nM[18], 200 nM[17]	0.4 nM

Signaling Pathways and Experimental Workflows Urokinase Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in extracellular matrix degradation and cell invasion, and the inhibitory action of UK-371804 and amiloride derivatives.



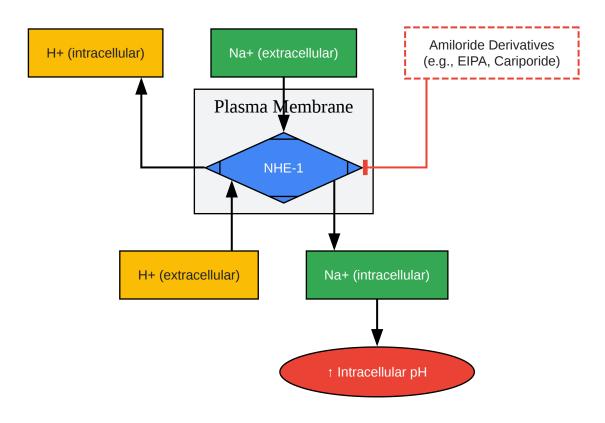
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uPA signaling pathway and points of inhibition.



Na+/H+ Exchanger (NHE) and Intracellular pH Regulation

This diagram illustrates the function of NHE-1 in maintaining intracellular pH and how amiloride derivatives inhibit this process.



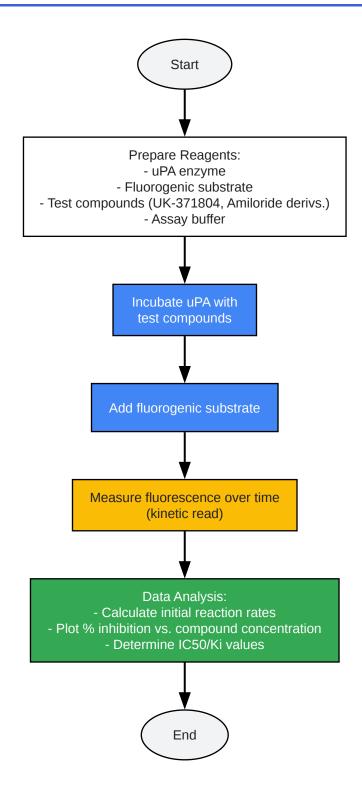
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NHE-1 function and inhibition by amiloride derivatives.

Experimental Workflow for uPA Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of compounds against uPA.





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Workflow for a fluorogenic uPA inhibition assay.

Experimental Protocols uPA Inhibition Assay (Fluorogenic Method)



This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

- Reagents and Materials:
 - Human urokinase-type plasminogen activator (uPA)
 - Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore and a quencher)
 - Test compounds (UK-371804 hydrochloride, amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)
 - Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
 - 96-well microplate (black, for fluorescence assays)
 - Fluorescence microplate reader
- Procedure:
 - 1. Prepare serial dilutions of the test compounds in the assay buffer.
 - 2. Add a fixed concentration of uPA to each well of the microplate.
 - 3. Add the diluted test compounds to the wells containing uPA and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
 - 4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 - 5. Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by uPA separates the fluorophore from the quencher, resulting in an increase in fluorescence.
 - 6. Record the fluorescence intensity at regular intervals for a set duration.
- Data Analysis:



- Calculate the initial velocity (rate) of the reaction for each compound concentration from the linear portion of the fluorescence versus time plot.
- 2. Determine the percentage of inhibition for each concentration relative to a control (enzyme and substrate without inhibitor).
- 3. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
- 4. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.[1]

Na+/H+ Exchanger (NHE-1) Inhibition Assay (Intracellular pH Measurement)

This assay measures the ability of a compound to inhibit the activity of NHE-1 by monitoring changes in intracellular pH (pHi).

- Reagents and Materials:
 - Cells expressing NHE-1 (e.g., transfected cell lines or primary cells)
 - o pH-sensitive fluorescent dye (e.g., BCECF-AM)
 - Ammonium chloride (NH4Cl) for acid loading
 - Sodium-free buffer
 - Sodium-containing buffer
 - Test compounds (amiloride derivatives)
 - Fluorescence microscope or plate reader capable of ratiometric measurements
- Procedure:
 - 1. Culture the NHE-1 expressing cells on coverslips or in microplates.



- 2. Load the cells with the pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.
- 3. Wash the cells to remove extracellular dye.
- 4. Induce intracellular acidification by exposing the cells to a pulse of NH4Cl followed by a switch to a sodium-free buffer.
- 5. Initiate NHE-1 activity by switching to a sodium-containing buffer. This will cause an influx of Na+ and efflux of H+, leading to a recovery of pHi.
- 6. To test the inhibitors, add the test compounds to the sodium-containing buffer.
- 7. Monitor the change in fluorescence of the pH-sensitive dye over time. The ratio of fluorescence at two different excitation wavelengths is used to determine the pHi.
- Data Analysis:
 - 1. Calculate the rate of pHi recovery in the presence and absence of the inhibitor.
 - 2. Determine the percentage of inhibition of the pHi recovery rate for each compound concentration.
 - 3. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

UK-371804 hydrochloride is a highly potent and selective inhibitor of uPA, making it a valuable tool for studying the role of this enzyme in cancer and other diseases. Amiloride and its derivatives present a more complex pharmacological profile, with activities against ENaC, NHE, and uPA. While amiloride itself is a weak uPA inhibitor, certain derivatives have been developed with significantly improved potency against uPA, sometimes retaining or losing activity against NHE-1. This allows for the selection of specific chemical probes to dissect the individual contributions of these targets in various biological processes. The choice between UK-371804 and an amiloride derivative will depend on the specific research question, with UK-



371804 being the preferred choice for highly selective uPA inhibition and amiloride derivatives offering possibilities for dual or selective targeting of uPA and NHE-1.

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